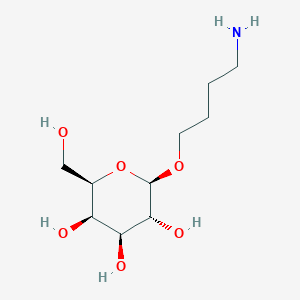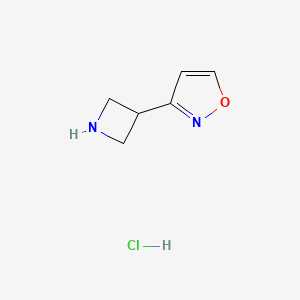
4-クロロ-1-メチル-1H-インダゾール-3-カルボニトリル
説明
4-Chloro-1-methyl-1H-indazole-3-carbonitrile (CMCI) is a heterocyclic compound that has been widely studied in the scientific community. It has been used in a variety of applications, including synthetic organic chemistry, drug discovery, and analytical chemistry. CMCI is an important building block in the synthesis of various organic compounds and has been used in a variety of laboratory experiments. In addition, CMCI has been studied for its potential biological applications, such as its potential as an anti-inflammatory agent and its ability to modulate cell cycle progression.
科学的研究の応用
抗炎症剤
インダゾール誘導体は、有意な抗炎症作用を有することが判明しています . 例えば、特定の2,3-二置換テトラヒドロ-2H-インダゾールは、様々な実験モデルにおいてin vivoで有望な抗炎症効果を示しています .
抗菌剤
インダゾール系化合物は抗菌活性を示しており、新しい抗菌薬の開発のための潜在的な候補となっています .
抗HIV剤
一部のインダゾール誘導体は、抗HIV活性を示しており、HIV治療における可能性を示唆しています .
抗癌剤
インダゾール誘導体は、抗癌作用を示すことが判明しています。 例えば、「3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミド」という化合物は、GI50値が0.041〜33.6μMの範囲で細胞増殖を阻害し、結腸癌細胞株とメラノーマ細胞株に対して非常に有効でした .
血糖降下剤
インダゾール誘導体は、血糖降下作用を有することも判明しており、糖尿病治療における可能性を示唆しています .
抗原虫剤
作用機序
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Its physical properties such as a predicted boiling point of 3558±220 °C and a predicted density of 135±01 g/cm3 may influence its pharmacokinetic properties.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may lead to changes in cell cycle progression or cell volume regulation .
生化学分析
Biochemical Properties
4-Chloro-1-methyl-1H-indazole-3-carbonitrile plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It can also impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile may affect cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that 4-Chloro-1-methyl-1H-indazole-3-carbonitrile remains stable under certain conditions, but may degrade over time when exposed to light or heat . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, including cellular damage, apoptosis, or alterations in tissue function .
Metabolic Pathways
4-Chloro-1-methyl-1H-indazole-3-carbonitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with cellular components. This compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes . The subcellular localization of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile can determine its specific effects on cellular function and overall biochemical activity .
特性
IUPAC Name |
4-chloro-1-methylindazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDAWSGEOSMNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650985 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-56-6 | |
| Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B1450061.png)



![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

